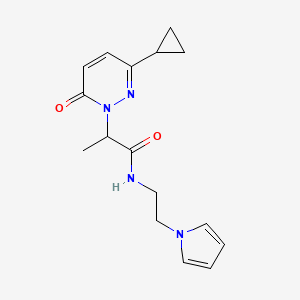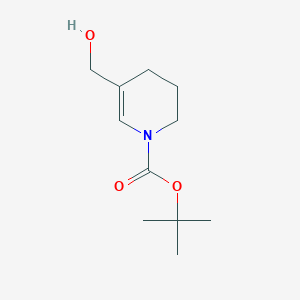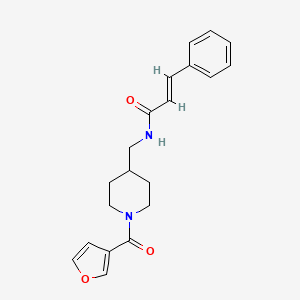
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.
Wirkmechanismus
Target of Action
The primary target of this compound is the thyroid hormone receptor (THR) . The thyroid hormone receptor is a type of nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling the rate of metabolism and affects the growth and rate of function of many other systems in the body.
Mode of Action
The compound interacts with the thyroid hormone receptor, specifically the THR-β subtype in the liver . This interaction leads to changes in the metabolic rate and lipid levels. Adverse effects, including cardiac effects, are mediated by the THR-α subtype .
Biochemical Pathways
The compound’s interaction with the thyroid hormone receptor influences the metabolic rate and lipid levels . The thyroid hormone receptor is involved in various biochemical pathways, including those related to metabolism, growth, and development.
Result of Action
The compound’s action on the thyroid hormone receptor leads to changes in the metabolic rate and lipid levels . This could potentially be used to treat conditions related to metabolism and lipid regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its anticancer activity. However, this compound also has some limitations. It is a highly reactive compound that can be difficult to handle, and it has limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of this compound-based therapies for the treatment of cancer. Another area of research is the identification of new targets for PKC activation, which could lead to the development of new anticancer agents. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as psoriasis and Alzheimer's disease.
Synthesemethoden
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The final step involves the coupling of a pyrrole derivative with a cyclopropyl pyridazinone derivative to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer cell lines, including melanoma, non-small cell lung cancer, and squamous cell carcinoma. This compound works by activating protein kinase C (PKC), which leads to the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2-pyrrol-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(16(22)17-8-11-19-9-2-3-10-19)20-15(21)7-6-14(18-20)13-4-5-13/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMDUBAEVUHURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)
![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)




![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)

![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
